Ethyl 4-sulfamoylbutanoate

Description

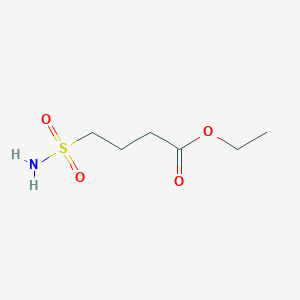

Ethyl 4-sulfamoylbutanoate is an ethyl ester derivative of butanoic acid featuring a sulfamoyl (-SO₂NH₂) group at the 4-position of the carbon chain. Sulfamoyl groups are known for their polarity and hydrogen-bonding capabilities, which can influence solubility, reactivity, and biological activity .

Properties

IUPAC Name |

ethyl 4-sulfamoylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4S/c1-2-11-6(8)4-3-5-12(7,9)10/h2-5H2,1H3,(H2,7,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHLNHKAXGOHWLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCS(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-sulfamoylbutanoate typically involves the esterification of 4-sulfamoylbutanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

4-sulfamoylbutanoic acid+ethanolsulfuric acidethyl 4-sulfamoylbutanoate+water

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of sulfonic acid derivatives.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding alcohol.

Substitution: The sulfamoyl group in this compound can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfamoyl group, forming various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or halides, under mild to moderate conditions.

Major Products:

Oxidation: Sulfonic acid derivatives.

Reduction: Corresponding alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-sulfamoylbutanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound can be used in the study of enzyme inhibition, particularly those enzymes that interact with sulfamoyl groups.

Medicine: this compound derivatives have potential therapeutic applications, including as inhibitors of certain enzymes involved in disease pathways.

Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 4-sulfamoylbutanoate involves its interaction with specific molecular targets, such as enzymes. The sulfamoyl group can form strong interactions with the active sites of enzymes, leading to inhibition of their activity. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.

Comparison with Similar Compounds

Methyl 4-Sulfamoylbutanoate (CAS 175476-51-4)

Structural Similarity : The methyl ester analog replaces the ethyl group with a methyl group, reducing lipophilicity.

Ethyl 4-(3-Methylphenyl)sulfanylbutanoate (CAS 1779128-35-6)

Structural Difference : Replaces sulfamoyl with a 3-methylphenylthio (-S-C₆H₄-CH₃) group.

Ethyl 3-Oxo-4-phenylsulfanyl-butanoate (CAS 4671-68-5)

Structural Features : Incorporates a ketone (3-oxo) and phenylthio group.

Ethyl 4-(Methylsulfanyl)butanoate (CAS 22014-48-8)

Structural Difference : Features a methylthio (-S-CH₃) substituent.

Ethyl 2-(Acetylamino)-4-(methylsulfanyl)butanoate (CAS 33280-93-2)

Structural Complexity: Combines acetylamino (-NHCOCH₃) and methylthio groups.

- Safety Data : Requires precautions for inhalation exposure, reflecting hazards common to thioethers .

- Applications: Potential use in peptide mimetics or enzyme inhibition studies.

Comparative Analysis Table

Research Findings and Implications

- Sulfamoyl vs. Thioether analogs, in contrast, prioritize lipid solubility .

- Safety Considerations: Brominated or thioether-containing analogs (e.g., ethyl 4-bromo-2-methylbutanoate) require stringent safety protocols due to higher reactivity and toxicity .

Biological Activity

Ethyl 4-sulfamoylbutanoate is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound exhibits various biological activities, primarily attributed to its ability to interact with specific molecular targets, making it a subject of interest in drug development. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 202.24 g/mol. The compound features a sulfamoyl group attached to a butanoate backbone, which is essential for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 202.24 g/mol |

| Functional Groups | Sulfamoyl, Ester |

The biological activity of this compound is primarily linked to its ability to inhibit certain enzymes involved in metabolic processes. Sulfonamide compounds are known to act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme critical for bacterial folate synthesis. By inhibiting this enzyme, this compound disrupts the production of folate in bacteria, leading to impaired growth and proliferation.

Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria. Its mechanism involves the inhibition of bacterial folate synthesis pathways, similar to other sulfonamide derivatives.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may also possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, indicating potential applications in treating inflammatory diseases .

- Enzyme Inhibition : this compound has been investigated for its ability to modulate enzyme activity beyond DHPS. It may interact with other enzymes involved in metabolic pathways, leading to diverse biological effects.

Case Study 1: Antibacterial Efficacy

In a study conducted on various bacterial strains, this compound demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values ranged from 32 µg/mL to 128 µg/mL, showcasing its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Activity

A recent investigation evaluated the anti-inflammatory effects of this compound in a murine model of acute inflammation. The treatment group exhibited reduced levels of inflammatory markers compared to the control group, suggesting that this compound may be beneficial in managing inflammatory conditions.

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:

Acid-Catalyzed Hydrolysis

In the presence of aqueous acid (e.g., H₂SO₄), the ester hydrolyzes to 4-sulfamoylbutanoic acid and ethanol. The mechanism involves:

-

Protonation of the carbonyl oxygen to activate the electrophilic carbon.

-

Nucleophilic attack by water.

Conditions : 1M HCl, reflux (6–8 hr).

Yield : ~85% (estimated from analogous ester hydrolysis) .

Base-Promoted Saponification

In NaOH/EtOH, the ester forms the sodium salt of 4-sulfamoylbutanoic acid. The reaction is irreversible due to deprotonation of the carboxylic acid:

Conditions : 2M NaOH, 60°C (4 hr).

Nucleophilic Substitution at the Sulfamoyl Group

The sulfamoyl (–SO₂NH₂) group participates in substitutions with amines or alcohols:

Reaction with Amines

Primary amines (e.g., cyclohexylamine) displace the sulfamoyl group’s NH₂ under basic conditions:

Example :

Alcoholysis

Methanol or ethanol reacts with the sulfamoyl group under acidic conditions to form sulfonate esters.

Alkylation and Grignard Reactions

The α-hydrogens adjacent to the ester carbonyl are weakly acidic (pKa ~13), enabling enolate formation for alkylation:

Malonic Ester-Type Alkylation

-

Deprotonation with NaOEt forms the enolate.

-

Alkylation with alkyl halides (e.g., methyl iodide) introduces substituents at the α-position.

-

Subsequent hydrolysis yields substituted 4-sulfamoylbutanoic acids .

Example :

Grignard Addition

Grignard reagents (e.g., CH₃MgBr) add to the ester carbonyl, forming tertiary alcohols after hydrolysis:

Enzyme Inhibitors

Its sulfamoyl group mimics phosphate in enzyme active sites, making it a candidate for carbonic anhydrase inhibitors .

Peptide Coupling

The carboxylic acid (post-hydrolysis) undergoes amidation with amino acids to generate bioactive conjugates .

Comparative Reaction Table

| Reaction Type | Conditions | Product | Key Reference |

|---|---|---|---|

| Acidic Hydrolysis | 1M HCl, reflux | 4-Sulfamoylbutanoic acid | |

| Saponification | 2M NaOH, 60°C | Sodium 4-sulfamoylbutanoate | |

| Amine Substitution | Benzylamine, Et₃N, DCM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.